Crisnatol mesylate
描述
甲磺酸克里斯那托是一种新型的亲脂性芳基甲基氨基丙二醇,具有显著的抗肿瘤活性。它作为一种DNA嵌入剂发挥作用,这意味着它插入到DNA碱基对之间,破坏DNA结构并抑制其功能。 该化合物在临床前研究和早期临床试验中显示出有希望的结果,有望用于癌症治疗 .
准备方法
合成路线和反应条件
甲磺酸克里斯那托通过一系列涉及芳基甲基氨基丙二醇衍生物的化学反应合成。合成路线通常包括以下步骤:
芳基甲基氨基丙二醇核心的形成: 这涉及在受控条件下使芳基甲基胺与丙二醇衍生物反应。
甲磺酰化: 然后用甲磺酰氯在碱的存在下处理所得化合物,形成甲磺酸盐.
工业生产方法
甲磺酸克里斯那托的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 这包括控制温度、压力和反应时间,以及使用高纯度试剂和溶剂 .
化学反应分析
反应类型
甲磺酸克里斯那托会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 还原反应可以将甲磺酸克里斯那托转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原会产生脱氧形式 .
科学研究应用
作用机制
甲磺酸克里斯那托通过嵌入DNA、破坏DNA结构并抑制其功能来发挥作用。这会导致DNA复制和转录的抑制,最终导致细胞死亡。该化合物靶向快速分裂的细胞,使其对癌细胞特别有效。 涉及的分子途径包括DNA损伤反应途径的激活和凋亡的诱导 .
相似化合物的比较
甲磺酸克里斯那托属于芳基甲基氨基丙二醇DNA嵌入剂类。类似的化合物包括:
氨甲喋呤: 另一种用于癌症治疗的DNA嵌入剂。
米托蒽醌: 一种具有抗肿瘤活性的DNA嵌入剂。
阿霉素: 一种广泛使用的抗癌药物,可以嵌入DNA.
独特性
甲磺酸克里斯那托因其特定的结构特征及其在较高剂量下诱导中枢神经系统毒性的能力而独一无二。 这使其与其他可能具有不同的毒性特征和作用机制的DNA嵌入剂不同 .
生物活性
Crisnatol mesylate, also known as BWA770U mesylate, is a novel anticancer agent belonging to the arylmethylaminopropanediol class. It exhibits significant biological activity against various tumor types, primarily through its mechanism as a DNA intercalator. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound functions primarily as a DNA intercalator , which means it inserts itself between DNA base pairs. This interaction disrupts DNA replication and transcription, leading to apoptosis in cancer cells. The compound has shown efficacy in various preclinical and clinical studies, particularly against malignant gliomas, melanoma, and ovarian adenocarcinoma.
Preclinical Studies
In vitro studies have demonstrated that this compound has potent antitumor activity. For instance, a study reported that after short-term treatment with 10 μg/ml crisnatol, responses indicating a ≥ 50% reduction in new colony formation were observed in 33% of tumor specimens. Continuous treatment for 14 days at concentrations of 1 and 10 μg/ml resulted in response rates of 39% and 60%, respectively .
Table 1: In Vitro Antitumor Activity of this compound
Treatment Duration | Concentration (μg/ml) | Response Rate (%) |
---|---|---|
Short-term | 10 | 33 |
Continuous (14 days) | 1 | 39 |
Continuous (14 days) | 10 | 60 |
Clinical Trials
This compound has undergone several clinical trials to assess its pharmacological profile and therapeutic efficacy. A Phase I study evaluated the safety and pharmacokinetics of protracted infusions of crisnatol in patients with advanced malignancies. The study found that at a dose of 600 mg/m²/day over nine days, the plasma concentrations achieved were significantly higher than the minimal inhibitory concentrations for most tumors in vitro .
Table 2: Summary of Phase I Clinical Trial Findings
Dose (mg/m²/day) | Duration (days) | Plasma Concentration (ng/ml) | Notable Toxicities |
---|---|---|---|
750 | 6 | N/A | CNS toxicity |
600 | 9 | 1607.8 ± 261.1 | Pulmonary thromboembolism, thrombocytopenia |
2250 | 72 | N/A | Mild to moderate CNS effects |
Case Studies
One notable case involved patients with advanced malignant glioma treated with this compound at a dose of 2250 mg/m² infused over a period of 72 hours. The results included two complete responses and several instances of durable disease stability . Another study indicated that dose adjustments based on pharmacokinetic parameters reduced the incidence of severe CNS toxicity from approximately 5% to around 2-3% .
Efficacy Against Specific Tumors
This compound has shown variable efficacy against different tumor types:
- Malignant Glioma : Significant antitumor activity reported.
- Melanoma : Notable responses observed in clinical settings.
- Ovarian Adenocarcinoma : Demonstrated dose-dependent responses.
- Colon Cancer : Limited activity noted against specific xenografts.
属性
CAS 编号 |
96389-69-4 |
---|---|
分子式 |
C24H27NO5S |
分子量 |
441.5 g/mol |
IUPAC 名称 |
2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
NJWBUDCAWGTQAS-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41.CS(=O)(=O)O |
规范 SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41.CS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
770U-82 mesylate; BW-A-770U mesylate; 770U-82; BW-770; BW-77OU-82; BW-A-770U; Crisnatol mesylate. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。